Fmoc-L-isoleucine

描述

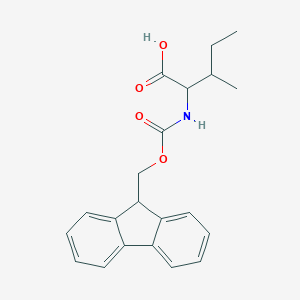

Fmoc-L-isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group of isoleucine during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-L-isoleucine is typically synthesized by reacting L-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to the amino group of isoleucine, forming this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger

生物活性

Fmoc-L-isoleucine is a derivative of the amino acid isoleucine, protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article provides an in-depth overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is synthesized through standard peptide coupling techniques, involving the attachment of the Fmoc group to L-isoleucine. The Fmoc group serves as a protective group that facilitates the synthesis of peptides by preventing unwanted reactions at the amino terminus.

2.1 Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. For instance, research on hydroxy amino acids has shown that derivatives containing isoleucine can possess antifungal, antibacterial, and antiviral activities. The mechanism behind these activities often involves disruption of microbial membranes or inhibition of essential metabolic pathways .

2.2 Antidiabetic Effects

The hydroxylated derivatives of isoleucine, such as 4-hydroxy-L-isoleucine, have been reported to have antidiabetic effects. These compounds enhance insulin sensitivity and glucose uptake in muscle cells, making them potential candidates for diabetes treatment .

2.3 Self-Assembly Properties

This compound has demonstrated significant self-assembly capabilities, forming nanostructures in aqueous solutions. This property is critical for applications in drug delivery systems and tissue engineering. The self-assembly behavior can be controlled through variations in concentration and solvent conditions, leading to different morphologies such as fibers or spherical aggregates .

3.1 Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of this compound against various bacterial strains using disk diffusion assays. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 8 |

3.2 Self-Assembly in Drug Delivery

In another study, this compound was incorporated into a hydrogel matrix for drug delivery applications. The hydrogels demonstrated controlled release properties for encapsulated drugs over a period of days, highlighting their utility in sustained drug delivery systems.

4. Research Findings

Recent research has focused on the self-assembly mechanisms of Fmoc-modified amino acids, including this compound. These studies utilized molecular dynamics simulations to understand how environmental factors influence assembly behavior:

- Concentration : At low concentrations (3 mM), this compound formed fibrous structures; at higher concentrations (8 mM), these structures transitioned into more complex fibrillar assemblies.

- Solvent Effects : Different solvents were tested to observe their impact on the assembly morphology, revealing that polar solvents favored the formation of more stable structures .

5. Conclusion

This compound presents a promising profile with diverse biological activities, particularly in antimicrobial action and potential therapeutic applications against diabetes. Its unique self-assembly properties further enhance its utility in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Future research should focus on optimizing synthesis methods for large-scale production and exploring additional biological activities that could lead to novel therapeutic applications.

科学研究应用

Peptide Synthesis

Overview : Fmoc-L-isoleucine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, enabling the sequential addition of amino acids to create peptides.

Case Study : In a study focused on synthesizing cyclic peptides, researchers utilized this compound to construct various peptide sequences that exhibited enhanced biological activity. The ability to incorporate this amino acid into diverse peptide chains has been instrumental in studying protein interactions and functions .

Drug Development

Overview : The compound plays a significant role in the development of peptide-based drugs. Its structural properties contribute to the stability and bioavailability of therapeutic agents.

Case Study : A notable application involved the design of peptide drugs targeting specific diseases such as cancer and diabetes. By modifying peptide structures with this compound, researchers improved the pharmacokinetic profiles of these drugs, leading to increased efficacy in clinical settings .

Biotechnology

Overview : this compound is pivotal in producing recombinant proteins and biologics. It provides essential amino acids necessary for proper protein folding and function.

Case Study : In vaccine development, researchers incorporated this compound into fusion proteins to enhance immunogenicity. This approach has shown promise in creating effective vaccines against various pathogens .

Analytical Chemistry

Overview : The compound is employed in analytical techniques, particularly mass spectrometry, for identifying and quantifying peptides.

Case Study : A study demonstrated the use of this compound in developing a chiral resolution labeling reagent for liquid chromatography-mass spectrometry (LC-MS). This method effectively separated isoleucine enantiomers, showcasing its utility in quality control within pharmaceutical manufacturing .

Self-Assembly and Material Science

Overview : Recent research highlights the potential of this compound as a scaffold for self-assembly processes, leading to novel micro/nanostructures.

Case Study : Researchers explored the self-assembly behavior of Fmoc-protected amino acids under varying solvent conditions. The study revealed that this compound could form distinct fibrous structures with unique properties, suggesting applications in drug delivery systems and biomaterials .

Comprehensive Data Table

常见问题

Q. Basic: What are the key steps in synthesizing Fmoc-L-isoleucine with high purity for peptide synthesis?

Answer:

this compound is synthesized via Fmoc protection of the amino group of L-isoleucine. Critical steps include:

- Protection : React L-isoleucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH ~8–9) to form the Fmoc-protected derivative.

- Purification : Use reverse-phase HPLC or flash chromatography to isolate the product, followed by lyophilization to remove solvents.

- Purity Validation : Confirm purity (>98%) via analytical HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (expected [M+H]+: 353.41 g/mol) .

Data Table :

| Parameter | Value/Technique |

|---|---|

| Molecular Formula | C₂₁H₂₃NO₄ |

| Retention Time (HPLC) | ~12.5 min (C18, 60% ACN) |

| Melting Point | 146–148°C |

Q. Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the Fmoc group attachment (e.g., aromatic protons at δ 7.3–7.8 ppm) and stereochemical integrity .

- Infrared Spectroscopy (IR) : Detect characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 265 nm (Fmoc absorption) .

Q. Advanced: How does this compound contribute to hydrogel formation, and what factors influence gel stability?

Answer:

this compound self-assembles into hydrogels via pH-triggered deprotonation (e.g., using glucono-δ-lactone). Key factors:

- Hydrophobicity : Higher log P (>2.8) enhances gel stability by promoting β-sheet interactions .

- pH Control : Optimal gelation occurs at pH ~4, balancing solubility and assembly kinetics.

- Rheological Properties : Storage modulus (G') of 10–100 kPa indicates viscoelastic stability. Use oscillatory rheometry to monitor gelation time (typically 30–60 min) .

Methodological Approach :

- Solvent Screening : Test solvents (DMSO, THF, water) at 1–10% v/v to identify co-solvents that stabilize fibril formation.

- Kinetic Analysis : Use time-resolved fluorescence spectroscopy to track self-assembly rates. Contradictions often arise from solvent polarity effects on nucleation .

- Statistical Validation : Apply ANOVA to compare gel moduli across solvent conditions (p<0.05) .

Q. Advanced: What kinetic models describe the self-assembly of this compound?

Answer:

- Avrami Model : Fit rheological data to determine nucleation mechanism (e.g., instantaneous vs. progressive). Exponent values (~1.4) suggest 1D growth .

- Rate Constants : Derive from stopped-flow UV-Vis experiments monitoring Fmoc π-π stacking at 265 nm .

Q. Advanced: How to computationally model this compound interactions in peptide conjugates?

Answer:

- Molecular Dynamics (MD) : Simulate dimerization energetics (AMBER force field) with explicit water. Focus on Fmoc-Fmoc stacking (ΔG ~ -25 kcal/mol) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites .

Q. Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at 0–6°C in airtight containers to avoid Fmoc group cleavage.

- Desiccation : Use silica gel to prevent hydrolysis of the carbamate bond.

- Stability Testing : Monitor purity via HPLC every 6 months; degradation products appear as ~3% impurities after 12 months .

Q. Advanced: How does this compound compare to other Fmoc-amino acids in supramolecular applications?

Answer:

- Gelation Efficiency : this compound forms stiffer gels (G' ~50 kPa) than Fmoc-glycine (G' ~5 kPa) due to enhanced hydrophobicity .

- Crystallographic Differences : Unlike Fmoc-leucine, this compound exhibits reversed carboxylate orientation, altering hydrogen-bond networks .

- Biological Compatibility : Lower cytotoxicity than Fmoc-phenylalanine in cell culture studies (IC₅₀ >200 µM) .

属性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315561 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-23-6 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。